molecular formula C6H9N3O2 B14610589 Ethyl 2-azidobut-2-enoate CAS No. 61013-57-8

Ethyl 2-azidobut-2-enoate

Cat. No.: B14610589
CAS No.: 61013-57-8
M. Wt: 155.15 g/mol
InChI Key: WXLJDOAOXGMLCO-UHFFFAOYSA-N
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Description

Ethyl 2-azidobut-2-enoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-azidobut-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated from the corresponding ester using a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azidobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-azidobut-2-enoate involves its reactivity with nucleophiles and its participation in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or alkyne used .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-azidobut-2-enoate is unique due to the presence of both an azido group and a butenoate ester, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in “click chemistry” and form stable triazole linkages makes it particularly valuable in various research and industrial applications .

Properties

CAS No.

61013-57-8

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-azidobut-2-enoate

InChI

InChI=1S/C6H9N3O2/c1-3-5(8-9-7)6(10)11-4-2/h3H,4H2,1-2H3

InChI Key

WXLJDOAOXGMLCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)N=[N+]=[N-]

Origin of Product

United States

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